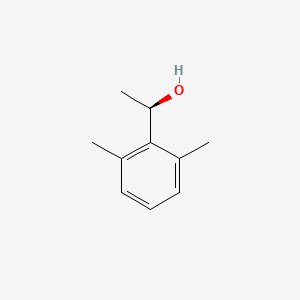
(R)-1-(2,6-Dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active It is a secondary alcohol with a phenyl group substituted at the 1-position and two methyl groups at the 2 and 6 positions of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,6-dimethylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,6-dimethylphenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of (1r)-1-(2,6-dimethylphenyl)ethan-1-ol may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (2,6-dimethylphenyl)acetone.
Reduction: (2,6-dimethylphenyl)ethane.
Substitution: (1r)-1-(2,6-dimethylphenyl)ethyl chloride or bromide.
科学的研究の応用
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of (1r)-1-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its overall stability and reactivity.
類似化合物との比較
Similar Compounds
(1r)-1-(2,4-dimethylphenyl)ethan-1-ol: Similar structure but with methyl groups at the 2 and 4 positions.
(1r)-1-(3,5-dimethylphenyl)ethan-1-ol: Methyl groups at the 3 and 5 positions.
(1r)-1-(2,6-diethylphenyl)ethan-1-ol: Ethyl groups instead of methyl groups at the 2 and 6 positions.
Uniqueness
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(1R)-1-(2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 |
InChIキー |
BFLGMBBJIHKTAY-SECBINFHSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)[C@@H](C)O |
正規SMILES |
CC1=C(C(=CC=C1)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


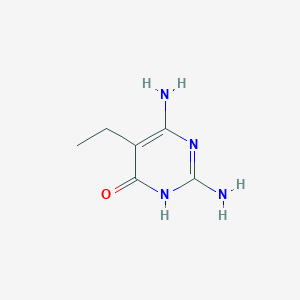
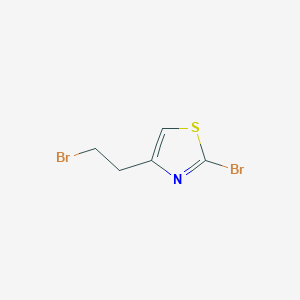
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
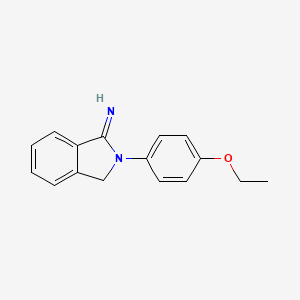
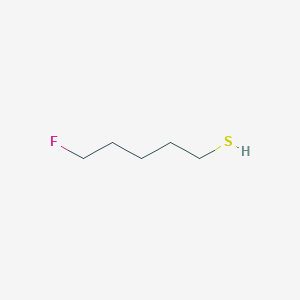

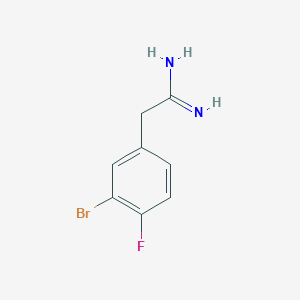
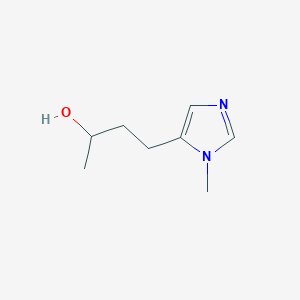
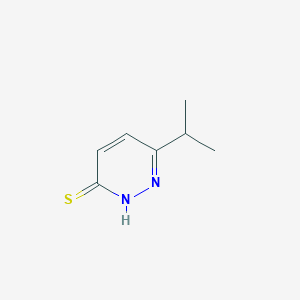
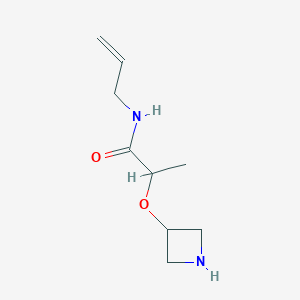

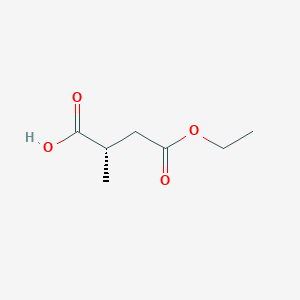
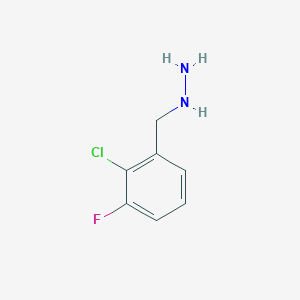
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
